molecular formula C20H22N2O5S B254071 3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide

3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide

Numéro de catalogue B254071
Poids moléculaire: 402.5 g/mol
Clé InChI: IZZNFUAPOYXUOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first synthesized in 1995 by researchers at the University of Auckland in New Zealand. Since then, numerous studies have been conducted to investigate the synthesis, mechanism of action, and potential applications of DMXAA in cancer treatment.

Mécanisme D'action

The mechanism of action of 3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide is complex and not fully understood. It is believed that this compound works by activating the immune system and inducing the production of cytokines, which are proteins that play a role in the immune response. This compound has also been shown to inhibit the formation of new blood vessels in tumors, which can limit the supply of nutrients and oxygen to the tumor and inhibit its growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the production of cytokines, such as tumor necrosis factor alpha (TNF-α) and interferon gamma (IFN-γ). This compound has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is a protein that stimulates the growth of new blood vessels.

Avantages Et Limitations Des Expériences En Laboratoire

3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide has several advantages as a research tool. It is a well-characterized compound that has been extensively studied in preclinical models. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of this compound in lab experiments. This compound has been shown to be toxic to some normal cells, which can limit its usefulness in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret some experimental results.

Orientations Futures

There are several potential future directions for research on 3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the development of new methods for targeting this compound to specific types of cancer cells. Finally, there is interest in investigating the potential of this compound as a treatment for other diseases, such as infectious diseases and autoimmune disorders.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. This compound has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. The mechanism of action of this compound is complex and not fully understood, but it is believed to involve the activation of the immune system and the inhibition of angiogenesis. This compound has several advantages as a research tool, but there are also limitations to its use in lab experiments. There are several potential future directions for research on this compound, including the development of new formulations and the investigation of its potential as a treatment for other diseases.

Méthodes De Synthèse

The synthesis of 3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide involves several steps, including the reaction of 2-methoxy-5-methylphenylamine with 2-chloro-4,4-dimethyl-3-oxoisothiazolidine to form the intermediate 3-(2-methoxy-5-methylphenyl)-4,4-dimethyl-1,3-thiazolidine-2,5-dione. This intermediate is then reacted with benzoyl chloride to form the final product, this compound.

Applications De Recherche Scientifique

3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, colon, and prostate cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cancer models.

Propriétés

Formule moléculaire

C20H22N2O5S

Poids moléculaire

402.5 g/mol

Nom IUPAC

3-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide

InChI

InChI=1S/C20H22N2O5S/c1-13-8-9-17(27-4)16(10-13)21-18(23)14-6-5-7-15(11-14)22-19(24)20(2,3)12-28(22,25)26/h5-11H,12H2,1-4H3,(H,21,23)

Clé InChI

IZZNFUAPOYXUOX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N3C(=O)C(CS3(=O)=O)(C)C

SMILES canonique

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N3C(=O)C(CS3(=O)=O)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.